molecular formula C26H23NO7 B4231146 2-ETHOXY-4-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}PHENYL 4-METHOXYBENZOATE

2-ETHOXY-4-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}PHENYL 4-METHOXYBENZOATE

Cat. No.: B4231146
M. Wt: 461.5 g/mol
InChI Key: RHAMVYOASDSSSX-UHFFFAOYSA-N
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Description

2-ETHOXY-4-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}PHENYL 4-METHOXYBENZOATE is a complex organic compound with a unique structure that includes a quinoline moiety and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}PHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting from commercially available starting materials. The key steps often include:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde under basic conditions.

    Introduction of the dioxolo ring: This step involves the cyclization of a suitable precursor in the presence of an acid catalyst.

    Esterification: The final step involves the esterification of the phenolic group with 4-methoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, the compound is explored for its use in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound may modulate signaling pathways by binding to specific receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Benzoate esters: Compounds like methyl 4-hydroxybenzoate, which is used as a preservative in cosmetics and pharmaceuticals.

Uniqueness

The unique combination of the quinoline moiety with the dioxolo ring and the benzoate ester in 2-ETHOXY-4-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}PHENYL 4-METHOXYBENZOATE provides it with distinct chemical properties and potential biological activities that are not observed in simpler analogs.

Properties

IUPAC Name

[2-ethoxy-4-(6-oxo-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-yl)phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO7/c1-3-31-22-10-16(6-9-21(22)34-26(29)15-4-7-17(30-2)8-5-15)18-12-25(28)27-20-13-24-23(11-19(18)20)32-14-33-24/h4-11,13,18H,3,12,14H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAMVYOASDSSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4)OC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-ETHOXY-4-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}PHENYL 4-METHOXYBENZOATE
Reactant of Route 2
2-ETHOXY-4-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}PHENYL 4-METHOXYBENZOATE
Reactant of Route 3
Reactant of Route 3
2-ETHOXY-4-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}PHENYL 4-METHOXYBENZOATE
Reactant of Route 4
2-ETHOXY-4-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}PHENYL 4-METHOXYBENZOATE
Reactant of Route 5
Reactant of Route 5
2-ETHOXY-4-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}PHENYL 4-METHOXYBENZOATE
Reactant of Route 6
Reactant of Route 6
2-ETHOXY-4-{6-OXO-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL}PHENYL 4-METHOXYBENZOATE

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